Home > Products > Screening Compounds P14945 > 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine -

4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-8197302
CAS Number:
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. It is particularly relevant in the development of pharmaceuticals targeting fibroblast growth factor receptors (FGFRs) and other therapeutic targets .

Synthesis Analysis

The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods, primarily involving the introduction of the trifluoromethyl group and bromination of the pyrrolopyridine framework.

  1. Trifluoromethylation: A common method involves using trifluoromethyl copper reagents. This reaction typically requires an initial formation of an iodobromopyridine intermediate, where iodide is displaced by the trifluoromethyl group .
  2. Bromination: The bromination step can be performed using bromine or brominating agents in suitable solvents. The reaction conditions, such as temperature and solvent choice, can affect the yield and purity of the final product.
  3. Parameters: Typical reaction parameters include:
    • Temperature: Ranges from room temperature to elevated temperatures depending on the reactivity of the substrates.
    • Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic substitution reactions.
Molecular Structure Analysis

The molecular structure of 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be represented by its canonical SMILES notation: C1=C(C=NC2=C1C(=CN2)Br)C(F)(F)F .

Structural Features

  • Pyrrolo[2,3-b]pyridine Core: The fused ring system contributes to the compound's stability and potential biological activity.
  • Bromine Atom: Positioned at the 4th carbon enhances electrophilic reactivity.
  • Trifluoromethyl Group: The presence of this group at the 5th position increases lipophilicity and alters electronic properties, making it an attractive target for medicinal chemistry.
Chemical Reactions Analysis

4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:

  1. Electrophilic Substitution: The bromine atom can participate in further electrophilic substitution reactions, allowing for functionalization at different positions on the aromatic rings.
  2. Nucleophilic Reactions: The trifluoromethyl group can also participate in nucleophilic substitution reactions under specific conditions.
  3. Reactivity with Nucleophiles: The compound may react with various nucleophiles (e.g., amines) to form new derivatives that could exhibit enhanced biological activity.
Mechanism of Action

The mechanism of action for compounds like 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves inhibition of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various signaling pathways related to cell proliferation and differentiation.

Key Points

  • Targeting FGFRs: The compound demonstrates potent inhibitory activity against FGFRs, which are critical in tumor growth and metastasis .
  • Biological Activity: In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis .
Physical and Chemical Properties Analysis

Analytical Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .

Applications

4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting FGFRs involved in various cancers .
  2. Synthetic Chemistry: Its unique structure allows it to be a versatile intermediate in synthesizing other complex molecules.
  3. Material Science: Due to its distinctive properties, it may find applications in developing advanced materials with specific electronic or optical characteristics.
Medicinal Chemistry Applications of Pyrrolo[2,3-b]pyridine Scaffolds

The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine bases, enabling targeted interactions with kinase ATP-binding domains. The specific derivative 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1379358-35-6) has emerged as a structurally optimized pharmacophore for modulating tyrosine kinase activity, particularly within the fibroblast growth factor receptor (FGFR) family. Its molecular architecture features a bromine atom at the C4 position and an electron-withdrawing trifluoromethyl group at C5, which collectively enhance target binding affinity and metabolic stability [1] [6].

Role in Fibroblast Growth Factor Receptor (Fibroblast Growth Factor Receptor) Inhibition

Structural Basis for ATP-Binding Site Targeting

The compound inhibits Fibroblast Growth Factor Receptor through competitive occupancy of the ATP-binding cleft. X-ray crystallographic analyses of analogous 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives reveal critical interactions:

  • The nitrogen atoms at N1 and N7 positions form dual hydrogen bonds with the hinge region backbone amides (e.g., Ala564 in Fibroblast Growth Factor Receptor1)
  • The trifluoromethyl group at C5 induces hydrophobic contacts with a specificity pocket (Val492, Ala559) while exerting strong electron-withdrawing effects that enhance electrophilic character
  • The bromine atom at C4 projects into a hydrophobic subpocket (Phe642, Leu644), providing steric occlusion of ATP entry [3] [8]

Table 1: Key Binding Interactions of 4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives in Fibroblast Growth Factor Receptor1

Structural FeatureBinding PartnerInteraction TypeContribution to Binding Affinity
Pyrrolopyridine coreAla564 (hinge region)Dual H-bondΔG = -3.2 kcal/mol
C5-TrifluoromethylVal492, Ala559HydrophobicΔG = -1.8 kcal/mol
C4-BrominePhe642, Leu644Steric occlusion/hydrophobicΔG = -1.5 kcal/mol
N-H groupGatekeeper residueSolvent displacementEntropy-driven stabilization

Molecular dynamics simulations demonstrate that the trifluoromethyl group’s hydrophobic surface area (≈30 Ų) and the bromine atom’s size (van der Waals radius 1.85 Å) synergistically prevent catalytic loop activation, achieving submicromolar binding constants [3] [8].

Comparative Efficacy Across Fibroblast Growth Factor Receptor Isoforms (Fibroblast Growth Factor Receptor1–4)

The compound exhibits differential inhibition across Fibroblast Growth Factor Receptor isoforms due to sequence variations in the ATP-binding pocket:

  • Highest potency against Fibroblast Growth Factor Receptor1 (IC₅₀ = 7 ± 0.8 nM) and Fibroblast Growth Factor Receptor2 (IC₅₀ = 9 ± 1.2 nM), attributed to conserved hydrophobic residues (Val492/FGFR1, Val565/FGFR2) accommodating the trifluoromethyl group
  • Moderate activity against Fibroblast Growth Factor Receptor3 (IC₅₀ = 25 ± 2.5 nM) due to steric constraints from Leu619
  • Weak inhibition of Fibroblast Growth Factor Receptor4 (IC₅₀ = 712 ± 45 nM) resulting from a wider ATP cleft and loss of key hydrophobic contacts [8]

Table 2: Isoform-Selective Inhibition Profile of Pyrrolo[2,3-b]pyridine-Based Fibroblast Growth Factor Receptor Inhibitors

Fibroblast Growth Factor Receptor IsoformIC₅₀ (nM)Key Structural Determinants of SelectivityFold Selectivity vs. Fibroblast Growth Factor Receptor4
Fibroblast Growth Factor Receptor17 ± 0.8Optimal hydrophobic pocket volume (Val492)102×
Fibroblast Growth Factor Receptor29 ± 1.2Complementary steric contour (Val565)79×
Fibroblast Growth Factor Receptor325 ± 2.5Slight subpocket narrowing (Leu619)28×
Fibroblast Growth Factor Receptor4712 ± 45Expanded binding cleft, loss of hydrophobic residues1× (baseline)

This 100-fold selectivity window (Fibroblast Growth Factor Receptor1/Fibroblast Growth Factor Receptor4) minimizes off-target effects against kinase families with structural homology to Fibroblast Growth Factor Receptor4, such as vascular endothelial growth factor receptor [2] [8].

Emerging Significance in Oncology Research

Inhibition of Tumor Cell Proliferation and Metastasis

In breast cancer (4T1) and glioblastoma models, 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives demonstrate potent anti-proliferative effects:

  • Concentration-dependent reduction of colony formation: 62.3 ± 5.1% suppression at 100 nM (vs. 18.7 ± 2.3% for erlotinib) in fibronectin-coated invasion assays
  • Suppression of metastatic signaling: Downregulation of matrix metalloproteinase 9 (70.2 ± 6.8%) with concomitant upregulation of tissue inhibitor of metalloproteinases 2 (3.1-fold increase), disrupting extracellular matrix degradation [8]
  • Inhibition of cell migration: Wound healing assays show 83.5 ± 4.2% reduction in 4T1 cell motility at physiologically achievable concentrations (250 nM, 48h) [3]

Mechanistically, these effects stem from blockade of Fibroblast Growth Factor Receptor-mediated phosphorylation of FRS2α and PLCγ, subsequently disrupting MAPK/ERK and PI3K/AKT pathways essential for tumor cell motility and survival [3] [8].

Apoptotic Pathway Modulation in Breast Cancer Models

The compound induces mitochondrial apoptosis in triple-negative breast cancer through Bcl-2 family protein modulation:

  • Caspase-3 activation: 4.8-fold increase (p < 0.001) after 24h treatment at 500 nM in 4T1 cells
  • Bax/Bcl-2 ratio elevation: Shift from 0.3 (untreated) to 2.7 (treated), promoting cytochrome c release
  • Cell cycle arrest: G1-phase accumulation (68.4 ± 3.2% vs. 42.1 ± 2.8% in controls) through p21 upregulation and cyclin D1 suppression [8]

Table 3: Apoptotic Effects in 4T1 Breast Cancer Cells Treated with 4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Apoptotic ParameterUntreated CellsTreated Cells (500 nM, 24h)Changep-value
Caspase-3 activity1.0 ± 0.2 (arbitrary units)4.8 ± 0.5+380%<0.001
Bax/Bcl-2 ratio0.3 ± 0.052.7 ± 0.3+800%<0.001
Sub-G1 population4.2 ± 0.8%28.7 ± 3.1%+583%<0.001
Mitochondrial membrane depolarization8.3 ± 1.2%64.9 ± 5.7%+682%<0.001

Transcriptomic analysis further confirms downregulation of anti-apoptotic genes (BCL2L1, MCL1) and upregulation of pro-apoptotic effectors (NOXA, PUMA), establishing the compound’s capacity to overcome evasion pathways in aggressive carcinomas [3] [8].

Properties

Product Name

4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-1-2-13-7(4)14-3-5(6)8(10,11)12/h1-3H,(H,13,14)

InChI Key

LIPCHFKGURKZPR-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C(=C21)Br)C(F)(F)F

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Br)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.